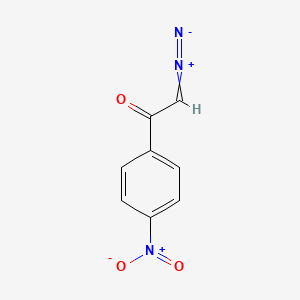

Ethanone,2-diazo-(4-nitrophenyl)-

Description

Significance of Alpha-Diazo Ketones in Synthetic Organic Chemistry

Alpha-diazo ketones are versatile intermediates in organic synthesis. orgsyn.org They are precursors to a variety of important reactions, including:

Wolff Rearrangement: Upon thermal or photochemical activation, α-diazo ketones can undergo a rearrangement to form ketenes. wikipedia.org These ketenes are highly reactive and can be trapped by various nucleophiles to generate carboxylic acid derivatives, such as esters and amides. wikipedia.org

Cyclopropanation: In the presence of a suitable catalyst, α-diazo ketones can react with alkenes to form cyclopropane (B1198618) rings. smolecule.com

C-H Insertion Reactions: These compounds can also participate in intramolecular or intermolecular C-H insertion reactions, leading to the formation of new carbon-carbon bonds. mdpi.com

Ylide Formation: Alpha-diazo ketones can react with heteroatoms to form ylides, which can then undergo subsequent rearrangements. smolecule.commdpi.com

The diverse reactivity of α-diazo ketones makes them valuable building blocks for the synthesis of complex organic molecules. orgsyn.org

The Role of the Nitrophenyl Moiety in Modulating Reactivity and Electronic Properties

The nitrophenyl group in Ethanone, 2-diazo-1-(4-nitrophenyl)- plays a crucial role in modulating the molecule's electronic properties and reactivity. The nitro group is a strong electron-withdrawing group, which influences the adjacent carbonyl and diazo groups through both inductive and resonance effects. nih.gov

This electron-withdrawing nature has several consequences:

Increased Acidity: The protons on the carbon adjacent to the carbonyl group (the α-carbon) become more acidic, which can be relevant in certain base-mediated reactions. nih.gov

Activation towards Nucleophilic Attack: The electron deficiency at the carbonyl carbon is enhanced, making it more susceptible to nucleophilic attack.

Modulation of Redox Properties: The nitro group can influence the electrochemical behavior of the molecule. rsc.org

Influence on Spectroscopic Properties: The presence of the nitrophenyl group affects the absorption of light, which is pertinent in photochemical reactions. rsc.org The color of nitrophenol-containing compounds can change with pH due to the deprotonation of the phenolic hydroxyl group, which alters the extent of conjugation in the molecule. wikipedia.org

Historical Context of Diazo Compound Research Pertaining to Aryl Diazo Ketones

The study of diazo compounds has a rich history in organic chemistry. The synthesis of diazoacetophenone (B1606541) was reported early on, with methods involving the reaction of benzoyl chloride with diazomethane (B1218177). orgsyn.org The development of "diazo group transfer" reactions, using reagents like tosyl azide (B81097), provided a more general and safer method for the synthesis of α-diazo ketones. organic-chemistry.orgorganic-chemistry.org The Wolff rearrangement, discovered by Ludwig Wolff in 1902, was a pivotal discovery that highlighted the synthetic utility of α-diazo ketones. wikipedia.org Research into aryl diazonium salts has also been extensive, with these compounds serving as versatile intermediates for a wide range of aromatic functionalization reactions. acs.org The investigation of substituted aryl diazo ketones, such as those containing hydroxyl or nitro groups, has further expanded the scope and understanding of these reactive species. nih.govrsc.org

Structure

3D Structure

Properties

CAS No. |

4203-31-0 |

|---|---|

Molecular Formula |

C8H5N3O3 |

Molecular Weight |

191.14 g/mol |

IUPAC Name |

2-diazo-1-(4-nitrophenyl)ethanone |

InChI |

InChI=1S/C8H5N3O3/c9-10-5-8(12)6-1-3-7(4-2-6)11(13)14/h1-5H |

InChI Key |

WGTLDEVOBZFRHV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C=[N+]=[N-])[N+](=O)[O-] |

Origin of Product |

United States |

Reaction Pathways and Mechanistic Investigations of Ethanone,2 Diazo 4 Nitrophenyl

Wolff Rearrangement Pathways

The Wolff rearrangement is a cornerstone reaction of α-diazocarbonyl compounds, including ethanone, 2-diazo-1-(4-nitrophenyl)-. This reaction involves the conversion of the α-diazoketone into a ketene (B1206846) intermediate through the expulsion of dinitrogen (N₂), followed by a 1,2-rearrangement. wikipedia.orglibretexts.org The rearrangement can be initiated through thermal or photochemical means, each with distinct mechanistic features and synthetic implications. wikipedia.orgorganic-chemistry.org

Thermal Wolff Rearrangement and Ketene Formation

The thermal Wolff rearrangement of ethanone, 2-diazo-1-(4-nitrophenyl)- is achieved by heating the compound, which provides the necessary energy to overcome the activation barrier for nitrogen extrusion and the subsequent 1,2-shift. organic-chemistry.org This process leads to the formation of a highly reactive ketene intermediate. The general mechanism for the thermal Wolff rearrangement can proceed through either a concerted pathway, where the loss of nitrogen and the migration of the aryl group occur simultaneously, or a stepwise pathway involving the initial formation of a carbene intermediate. organic-chemistry.orgyoutube.com

The efficiency and outcome of the thermal Wolff rearrangement can be influenced by several factors. High temperatures can sometimes lead to competing side reactions. jk-sci.com However, the use of transition metal catalysts, such as silver(I) oxide, can significantly lower the required reaction temperature by facilitating the formation of a metal-carbene intermediate. wikipedia.org

The ketene intermediate generated from the thermal Wolff rearrangement is a versatile synthon. Due to its high reactivity, it is typically not isolated but rather trapped in situ by various nucleophiles. organic-chemistry.org For instance, in the presence of water, alcohols, or amines, the ketene will readily react to form carboxylic acids, esters, or amides, respectively. wikipedia.org This reactivity is harnessed in the Arndt-Eistert homologation, a well-established method for elongating a carboxylic acid by one methylene (B1212753) unit. wikipedia.org

| Condition | Intermediate | Product |

| Heat (Thermolysis) | Ketene | Carboxylic acid derivatives (with nucleophiles) |

| Transition Metal Catalyst | Metal-carbene, Ketene | Carboxylic acid derivatives (with nucleophiles) |

Photochemical Wolff Rearrangement (Photo-Wolff Rearrangement)

The photochemical Wolff rearrangement, or photo-Wolff rearrangement, is an alternative method for inducing the conversion of α-diazoketones to ketenes using light. libretexts.org This method is often preferred as it can be carried out at lower temperatures, minimizing thermally induced side reactions. jk-sci.com For ethanone, 2-diazo-1-(4-nitrophenyl)-, photolysis provides a clean and efficient route to the corresponding ketene.

The photo-Wolff rearrangement of α-diazo-p-hydroxyacetophenones has been shown to proceed through a ketene intermediate, which can be subsequently trapped by nucleophiles. rsc.org Quantum yields for the photoreaction of related compounds have been reported to be in the range of 0.19 to 0.25, indicating a reasonably efficient process. rsc.org The reaction is often quenched by oxygen and can be sensitized by triplet sensitizers. rsc.org

The existence of the ketene intermediate in the photo-Wolff rearrangement of α-diazoketones has been confirmed through various spectroscopic and chemical trapping experiments. rsc.org Time-resolved infrared (TRIR) spectroscopy has been a particularly powerful tool for directly observing the formation and subsequent decay of the ketene. rsc.orgnih.gov

The ketene intermediate derived from ethanone, 2-diazo-1-(4-nitrophenyl)- can be trapped by a variety of nucleophiles present in the reaction medium. For example, photolysis in the presence of methanol (B129727) would yield the corresponding methyl p-nitrophenylacetate. nih.gov These trapping experiments not only provide strong evidence for the intermediacy of the ketene but also represent a synthetically useful transformation. wikipedia.orgorganic-chemistry.org

An interesting mechanistic question arises when considering α-diazoketones that also contain a potential leaving group on the α-carbon, as is the case with α-halo ketones. These substrates can potentially undergo a photo-Favorskii rearrangement, which proceeds through a different mechanistic pathway involving a cyclopropanone (B1606653) intermediate. rsc.orgwikipedia.org

The photo-Favorskii rearrangement is a photochemical reaction of α-halo ketones that leads to carboxylic acid derivatives, often with ring contraction in cyclic systems. wikipedia.org The mechanism is thought to involve the formation of a diradical intermediate, which then cyclizes to a spiro-cyclopropanone. nih.gov

Studies on α-diazo-p-hydroxyacetophenones, which possess functionalities that could potentially lead to either a photo-Wolff or a photo-Favorskii type rearrangement, have shown that the primary pathway is the photo-Wolff rearrangement, proceeding through a ketene intermediate. rsc.orgnih.gov This has been demonstrated by time-resolved infrared (TRIR) spectroscopy, which clearly shows the formation of a ketene that is subsequently trapped by solvent or other nucleophiles. rsc.orgnih.gov The preference for the Wolff rearrangement pathway in these systems highlights the influence of the diazo group on the photochemical reactivity.

| Rearrangement | Substrate | Key Intermediate | Primary Product |

| Photo-Wolff | α-diazoketone | Ketene | Carboxylic acid derivative |

| Photo-Favorskii | α-halo ketone | Cyclopropanone | Carboxylic acid derivative |

Carbene and Metal Carbenoid Chemistry

The decomposition of α-diazoketones, such as ethanone, 2-diazo-1-(4-nitrophenyl)-, is a primary method for generating highly reactive carbene intermediates. csbsju.eduresearchgate.net These carbenes can then be intercepted in various ways, leading to a diverse range of chemical transformations.

Generation of Carbenes and Carbenoids from Alpha-Diazo Ketones

The loss of dinitrogen from an α-diazoketone, induced either thermally or photochemically, results in the formation of an electron-deficient carbene. libretexts.orgcsbsju.edu This carbene is a high-energy intermediate with both nucleophilic and electrophilic character. u-tokyo.ac.jp The presence of the electron-withdrawing 4-nitrophenyl group in ethanone, 2-diazo-1-(4-nitrophenyl)- influences the properties and reactivity of the resulting carbene.

In the presence of transition metal catalysts, such as those based on rhodium or copper, the diazo compound forms a metal carbenoid intermediate. u-tokyo.ac.jpnih.gov These metal carbenoids are generally more stable and exhibit greater selectivity in their reactions compared to free carbenes. wikipedia.orgu-tokyo.ac.jp The choice of metal and the ligands associated with it can be used to tune the reactivity and selectivity of the carbenoid, enabling a wide array of transformations including C-H insertion, cyclopropanation, and ylide formation. u-tokyo.ac.jplibretexts.org The formation of metal carbenoids significantly expands the synthetic utility of α-diazoketones beyond the Wolff rearrangement. nsf.govnih.gov

Intramolecular Carbene and Carbenoid Reactions

The generation of a carbene from Ethanone, 2-diazo-1-(4-nitrophenyl)- can lead to a host of intramolecular transformations, primarily involving the insertion of the carbene into existing bonds within the molecule.

Intramolecular X-H insertion reactions are a common pathway for carbenes generated from α-diazo ketones. In these reactions, the carbene inserts into a neighboring O-H, N-H, or S-H bond. For instance, studies on related α-diazo acetamides have shown that Rh(II) carbenoids can preferentially undergo C-H insertion over O-H insertion in aqueous media, particularly when a large hydrophobic environment is created around the reactive carbenoid center. organic-chemistry.org This selectivity is influenced by both the catalyst structure and the hydrophobicity of the substituents on the amide. organic-chemistry.org The presence of a hydroxyl group on the aromatic ring, as in 2-diazo-1-(4-hydroxyphenyl)ethanone, can lead to intramolecular O-H insertion, although Wolff rearrangement often competes. rsc.org

In the context of N-H insertion, research on 2-diazo-2-sulfamoylacetamides has demonstrated that intramolecular C-H insertion into an N-aryl group is a favorable process. nih.govnih.govresearchgate.net While direct examples with Ethanone, 2-diazo-1-(4-nitrophenyl)- are not extensively detailed, the principles from analogous systems suggest that if a suitable N-H bond were present in a tethered substituent, intramolecular N-H insertion would be a plausible reaction pathway. Similarly, while specific examples of intramolecular S-H insertion with this particular compound are scarce in the reviewed literature, the general reactivity pattern of carbenes suggests it as a potential transformation.

Intramolecular C-H insertion is a powerful tool for the synthesis of cyclic compounds. Carbenes derived from α-diazo ketones can insert into both aliphatic and aromatic C-H bonds. Studies on 2-diazo-2-sulfamoylacetamides have shown that intramolecular aromatic 1,5-C-H insertion is a viable pathway, leading to the formation of heterocyclic structures. nih.govnih.govresearchgate.netmdpi.com The chemoselectivity of these reactions can be controlled by the electronic effects of the substituents on the aryl groups. nih.govnih.govresearchgate.net For instance, N-aryl substituents on an acetamide (B32628) moiety were found to be more reactive towards C-H insertion than those on a sulfonamide group. nih.govnih.govresearchgate.net

Enantioselective intramolecular C-H insertion reactions of α-diazo-β-keto sulfones and related compounds have been achieved using copper-bis(oxazoline) catalyst systems, leading to the formation of cyclopentanones with high enantioselectivity. rsc.orgnih.gov The steric and electronic properties of the substituents on the carbene carbon play a crucial role in determining the efficiency and stereoselectivity of these insertions. rsc.orgnih.gov While direct intramolecular C-H insertion data for Ethanone, 2-diazo-1-(4-nitrophenyl)- is limited, the established reactivity of similar α-diazo ketones suggests that suitably designed substrates would undergo such cyclizations. organic-chemistry.orgresearchgate.net

Carbenes can react with heteroatoms bearing lone pairs, such as sulfur, oxygen, or nitrogen, to form ylides. wikipedia.org These ylides are often transient intermediates that can undergo subsequent rearrangements to yield stable products. For example, the reaction of a carbene with an ether can form an oxonium ylide. wikipedia.org Similarly, reaction with a sulfide (B99878) would generate a sulfonium (B1226848) ylide. These ylides can then undergo various transformations, including wikipedia.orgresearchgate.net-sigmatropic rearrangements.

Phosphorus ylides, also known as Wittig reagents, are a well-known class of compounds. wikipedia.orgyoutube.comlibretexts.org They are typically formed by the deprotonation of a phosphonium (B103445) salt. libretexts.orglibretexts.org While not a direct intramolecular reaction of Ethanone, 2-diazo-1-(4-nitrophenyl)-, the chemistry of ylides is relevant to the broader reactivity of diazo compounds and their carbene derivatives. researchgate.netyoutube.com For instance, reactions of pyridinium (B92312) or phosphorus ylides with diazo esters can be complex, multistep processes. researchgate.net

Intermolecular Carbene and Carbenoid Reactions

When the carbene generated from Ethanone, 2-diazo-1-(4-nitrophenyl)- reacts with another molecule, a variety of intermolecular transformations can occur, leading to the formation of new carbon-carbon and carbon-heteroatom bonds.

One of the most characteristic reactions of carbenes is their addition to alkenes to form cyclopropanes. masterorganicchemistry.com The cyclopropanation of olefins with diazo compounds can be catalyzed by various transition metals, with rhodium and copper complexes being particularly common. nih.govnih.gov The stereoselectivity of the cyclopropanation is often dependent on the nature of the catalyst and the substrate. nih.gov For instance, rhodium-catalyzed cyclopropanation reactions of donor/acceptor carbenes are known for their high diastereoselectivity. nih.gov

The use of chiral catalysts can lead to enantioselective cyclopropanation. researchgate.net For example, a chiral ruthenium(II)-Pheox complex has been used to catalyze the asymmetric cyclopropanation of alkenes with ethyl diazoacetate, affording cyclopropanes in good yields and with excellent enantioselectivities. researchgate.net Myoglobin-based catalysts have also been employed for the stereoselective cyclopropanation of styrene (B11656) derivatives with α-diazo ketones. nih.govutdallas.edu The reaction conditions, including the ratio of the reactants, can significantly influence the outcome and efficiency of the cyclopropanation. utdallas.edu

Below is a table summarizing representative intermolecular cyclopropanation reactions involving diazo compounds and various catalysts.

| Catalyst System | Alkene | Diazo Compound | Yield (%) | Diastereoselectivity (dr) | Enantioselectivity (ee %) |

| Ru(II)-Pheox | Various Olefins | Diazo acetoxy acetone | up to 95 | up to 99:1 | up to 98 |

| Rh₂(S-PTAD)₄ | Styrene | ortho-Chlorophenyldiazoacetate | High | >30:1 | High |

| Myoglobin (engineered) | Styrene | Ethyl α-diazopyruvate | up to 79 | N/A | up to 99 |

Note: This table presents data from related diazo compounds to illustrate the general principles of cyclopropanation reactions.

Diazo compounds themselves can act as 1,3-dipoles in cycloaddition reactions. nih.gov They can react with various dipolarophiles, including alkenes and alkynes, to form five-membered heterocyclic rings. nih.gov The reactivity and selectivity of these 1,3-dipolar cycloadditions can be tuned by the electronic properties of both the diazo compound and the dipolarophile. nih.gov For example, diazo compounds can undergo selective cycloadditions with electron-deficient alkenes. nih.gov

The carbene generated from a diazo compound can also participate in cycloaddition reactions. The reaction of a carbene with an alkene to form a cyclopropane (B1198618) is formally a [2+1]-cycloaddition. libretexts.orglibretexts.orgyoutube.com Other types of cycloadditions involving carbenes are also known. For instance, metallo-enolcarbenes generated from enoldiazo compounds can undergo [3+n]-cycloadditions (where n=1-5). rsc.org

Furthermore, diazo compounds have been shown to participate in unprecedented [4+2]-cycloaddition reactions with dienes under thermal conditions. nih.gov These reactions are initiated by the rearrangement of propargyl aryldiazoacetates to activated 1,3-dienyl aryldiazoacetates. nih.gov The dipolar nature of this transformation has been confirmed by Hammett relationships. nih.gov

Reactions with Imines and Schiff's Bases

The reaction of α-diazo ketones, such as Ethanone, 2-diazo-1-(4-nitrophenyl)-, with imines and their N-aryl analogues, Schiff's bases, typically requires transition metal catalysis to proceed. The most common catalysts are based on copper and rhodium. The general mechanism commences with the reaction of the diazo compound with the metal catalyst to eliminate dinitrogen (N₂) and form a highly reactive metal-carbene intermediate. The nucleophilic nitrogen atom of the imine then attacks the electrophilic carbene carbon, generating a key intermediate known as an azomethine ylide. nih.govscispace.com

This azomethine ylide is a 1,3-dipole and its subsequent fate dictates the final product structure. The primary reaction pathways for this intermediate include:

Pyrrole Synthesis: In reactions involving enolizable imines (imines with at least one α-hydrogen), the azomethine ylide can undergo tautomerization to an α-enaminoketone intermediate. This is followed by an intramolecular cyclocondensation reaction, which, after dehydration, yields highly substituted pyrroles. Copper(II) catalysts have been shown to be effective for this transformation. nih.govscispace.com

Aziridine (B145994) Synthesis: The azomethine ylide can undergo a conrotatory intramolecular cyclization, forming an aziridine ring. This process is a common outcome in rhodium-catalyzed reactions. scispace.com

[3+2] Cycloaddition: As a 1,3-dipole, the azomethine ylide can be intercepted by a separate dipolarophile, such as an electron-deficient alkene or alkyne. This intermolecular [3+2] cycloaddition reaction leads to the formation of five-membered nitrogen-containing heterocycles, like pyrrolidines. scispace.com

Piperazinone Synthesis: In a more complex multicomponent reaction, an imine formed in situ from an α-amino amide and an aldehyde can react with a diazo compound in the presence of a Cp*Rh(III) catalyst. This process involves the formation of a five-membered rhodacycle, which then undergoes carbene insertion with the diazo compound to ultimately form functionalized piperazinones. numberanalytics.com

The presence of the electron-withdrawing 4-nitrophenyl group on the diazo ketone is expected to increase the electrophilicity of the corresponding metal-carbene intermediate, potentially influencing reaction rates and the reactivity of the subsequent azomethine ylide.

Table 1: Potential Products from the Reaction of Ethanone, 2-diazo-1-(4-nitrophenyl)- with Imines

| Catalyst Type | Imine/Dipolarophile Type | Key Intermediate | Final Product Class |

| Copper (e.g., Cu(OTf)₂) | Enolizable Imine | Azomethine Ylide | Substituted Pyrrole |

| Rhodium (e.g., Rh₂(OAc)₄) | Non-enolizable Imine | Azomethine Ylide | Aziridine |

| Rhodium (e.g., Rh₂(OAc)₄) | Imine + Alkene/Alkyne | Azomethine Ylide | Pyrrolidine/Pyrroline |

| Rhodium (e.g., Cp*Rh(III)) | Imine (from amino amide + aldehyde) | Rhodacycle | Piperazinone |

Homologation of Carbonyl Compounds

The Wolff rearrangement of Ethanone, 2-diazo-1-(4-nitrophenyl)- can be initiated under thermal, photochemical, or metal-catalyzed (commonly silver oxide, Ag₂O) conditions. nih.govnih.gov The reaction involves the extrusion of a molecule of dinitrogen (N₂) and a concerted 1,2-migration of the 4-nitrophenyl group to the adjacent carbene carbon. This rearrangement produces a highly reactive ketene intermediate, specifically 2-(4-nitrophenyl)ethenone. scispace.comacs.org

The synthetic utility of this process lies in the subsequent trapping of the ketene intermediate by a variety of nucleophiles. The choice of nucleophile determines the final homologated product: nih.govrsc.org

Carboxylic Acids: In the presence of water, the ketene undergoes nucleophilic addition to yield (4-nitrophenyl)acetic acid.

Esters: When the reaction is performed in an alcohol solvent (e.g., methanol or ethanol), the corresponding alkyl (4-nitrophenyl)acetate (B1239239) ester is formed.

Amides: Trapping the ketene with ammonia (B1221849) or a primary/secondary amine affords the corresponding (4-nitrophenyl)acetamide.

The Wolff rearrangement generally proceeds with retention of stereochemistry at the migrating center, although this is not applicable to the migrating 4-nitrophenyl group itself. nih.govnih.gov

Table 2: Homologation Products via Wolff Rearrangement of Ethanone, 2-diazo-1-(4-nitrophenyl)-

| Reaction Condition | Nucleophile | Product Class | Specific Product Example |

| Ag₂O, H₂O | Water | Carboxylic Acid | (4-Nitrophenyl)acetic acid |

| hv or Δ, CH₃OH | Alcohol | Ester | Methyl (4-nitrophenyl)acetate |

| hv or Δ, RNH₂ | Amine | Amide | N-Alkyl-(4-nitrophenyl)acetamide |

| hv or Δ, Alkene | Unsaturated Cmpd. | Cyclobutanone | [2+2] Cycloaddition Product |

Radical Chemistry and Single Electron Transfer (SET) Processes

Photochemical Generation of Radicals from Diazo Compounds

The photolysis of α-diazo ketones like Ethanone, 2-diazo-1-(4-nitrophenyl)- is a common method for generating carbenes. Upon absorption of light, the diazo compound loses a molecule of N₂ to form the corresponding carbene: (4-nitrobenzoyl)carbene. Carbenes can exist in two electronic spin states: a singlet state and a triplet state. nih.gov The triplet state is a diradical, possessing two unpaired electrons, and its chemistry is characteristic of free radicals.

While the primary photochemical pathway for singlet (4-nitrobenzoyl)carbene is the non-radical Wolff rearrangement, the triplet carbene can participate in distinct radical reactions. acs.org The formation of the triplet state can be favored by using triplet sensitizers in the photochemical reaction. scispace.com

The radical-type reactions of the triplet carbene include:

Hydrogen Abstraction: In the presence of solvents that are good hydrogen atom donors (e.g., isopropanol, tetrahydrofuran), the triplet carbene can abstract hydrogen atoms from the solvent in a stepwise manner. This process ultimately leads to the reduction of the carbene to a ketone, in this case, 1-(4-nitrophenyl)ethanone. nih.gov

Addition to Alkenes: While singlet carbenes typically add to alkenes in a concerted step to form cyclopropanes, triplet carbenes can add in a stepwise radical mechanism, which may lead to different stereochemical outcomes.

Therefore, the photochemical decomposition of Ethanone, 2-diazo-1-(4-nitrophenyl)- can serve as a source of radical intermediates, although this pathway often competes with the more common Wolff rearrangement.

Oxidative Radical Pathways

Beyond photochemistry, radical intermediates can be generated from Ethanone, 2-diazo-1-(4-nitrophenyl)- through oxidative pathways, primarily involving single electron transfer (SET). In an SET process, the diazo compound donates a single electron to a suitable chemical or electrochemical oxidant, forming a diazo radical cation. libretexts.orgnih.gov

This radical cation is a highly reactive intermediate. The subsequent loss of dinitrogen from this species would generate a ketonyl radical cation. The fate of these radical intermediates depends on the reaction conditions and the other species present in the mixture. Potential follow-up reactions include:

Radical Coupling: The radical cation could couple with other radical species or nucleophiles present in the reaction medium.

Further Oxidation: The radical cation could undergo a second oxidation step to form a dication.

While the generation of radical cations from many organic molecules via SET is a well-established principle, specific studies detailing the oxidative radical pathways of Ethanone, 2-diazo-1-(4-nitrophenyl)- are not extensively documented. numberanalytics.comnih.gov However, the electron-rich nature of the diazo group, combined with the influence of the 4-nitrophenyl substituent, makes it a plausible candidate for such SET-initiated radical chemistry.

Other Distinct Reaction Pathways

In addition to the aforementioned transformations, Ethanone, 2-diazo-1-(4-nitrophenyl)- can participate in other unique reactions, expanding its synthetic utility.

Palladium-Catalyzed Cross-Coupling: Cyclic α-diazo ketones have been shown to undergo oxidative cross-coupling reactions with arylboronic acids in the presence of a palladium catalyst. This reaction leads to the formation of α-aryl-α,β-unsaturated carbonyl compounds. nih.gov By analogy, Ethanone, 2-diazo-1-(4-nitrophenyl)- could potentially couple with various boronic acids to yield α,β-disubstituted enone structures.

Enaminone Formation: While not a direct reaction of the diazo compound itself, the precursor 4-nitrophenacyl bromide can be used to synthesize related enaminone structures. For example, reaction with azepane-2-thione results in the formation of 2-[(2Z)-azepan-2-ylidene]-1-(4-nitrophenyl)ethanone, an NH-vinylogous amide. nih.gov This highlights the reactivity of the carbon skeleton shared with the target diazo compound.

DNA Cleavage: α-Diazo ketones have been investigated as photochemical DNA cleaving agents. Upon irradiation, they can generate radical species that mimic the action of natural products like neocarzinostatin, leading to the cleavage of DNA strands. acs.org

These examples underscore the diverse reactivity of Ethanone, 2-diazo-1-(4-nitrophenyl)- and its precursors, making it a valuable building block in the synthesis of a wide array of complex organic molecules.

Catalytic Approaches to Transformations of Ethanone,2 Diazo 4 Nitrophenyl

Transition Metal Catalysis in Diazo Compound Reactivity

Transition metal catalysts are highly effective in promoting the decomposition of diazo compounds to generate metal-carbene intermediates. researchgate.net These reactive species are central to a wide array of synthetic transformations. The choice of metal and its ligand sphere significantly influences the reaction's outcome, directing the carbene towards various reaction pathways such as cyclopropanation, C-H insertion, and ylide formation.

Rhodium(II) complexes are preeminent catalysts for reactions involving diazo compounds. nih.govnih.gov They efficiently catalyze the formation of rhodium-carbenoid intermediates, which can then engage in a variety of transformations. nih.gov For instance, the reaction of diazo compounds with tetrahydrofuran, catalyzed by Rh(II), can lead to the formation of oxonium ylides. These ylides can subsequently undergo a Stevens-type rearrangement. mdpi.com While specific studies on Ethanone, 2-diazo-1-(4-nitrophenyl)- are limited, analogous transformations with other α-diazo ketones provide a framework for its expected reactivity. epa.gov The electron-withdrawing nitro group is anticipated to influence the stability and reactivity of the rhodium-carbene intermediate.

Rhodium(II)-catalyzed reactions often exhibit chemoselectivity that can be influenced by factors such as catalyst loading. mdpi.com For example, in the reaction of (E)-3-arylidene-4-diazopyrrolidine-2,5-diones with tetrahydrofuran, lower catalyst concentrations favored the formation of a spirocyclic product via a Stevens-type rearrangement, while higher concentrations promoted a C-H insertion product. mdpi.com This suggests that by carefully selecting the rhodium catalyst and its concentration, the reaction pathway of Ethanone, 2-diazo-1-(4-nitrophenyl)- could be directed towards a desired outcome.

Table 1: Representative Rhodium(II)-Catalyzed Reactions of Diazo Compounds

| Diazo Substrate | Catalyst | Reactant | Product Type | Ref. |

| (E)-3-arylidene-4-diazopyrrolidine-2,5-diones | Rh₂(OAc)₄ | Tetrahydrofuran | Spirocyclic perhydropyran / C-H insertion product | mdpi.com |

| 2-Diazo-1,3-indandione | Rhodium(II) acetate (B1210297) | Cyclohexane, Olefins, Arenes | C-H insertion, Cyclopropanes | epa.gov |

| Diazo esters | Rhodium(II) complexes | 1H-1,2,3-triazoles | 3-Alkoxy-4-pyrrolin-2-one derivatives | nih.gov |

Copper catalysts, in both the +1 and +2 oxidation states, are also widely used to mediate the reactions of diazo compounds. nih.govrsc.org Copper-catalyzed reactions often provide a cost-effective alternative to rhodium catalysis and can exhibit unique reactivity patterns. For example, copper catalysts have been successfully employed in asymmetric [4+1] cycloadditions of enones with diazo compounds to produce dihydrofurans. nih.gov This type of transformation could be applicable to Ethanone, 2-diazo-1-(4-nitrophenyl)-, potentially leading to highly functionalized heterocyclic products.

The choice of ligand is crucial in copper-catalyzed asymmetric reactions. Planar-chiral bipyridine ligands have been shown to be effective in inducing high diastereo- and enantioselectivity in the [4+1] cycloaddition of α,β-unsaturated ketones with diazoacetates. nih.gov Furthermore, copper(I) catalysts have been used in the asymmetric allylation of ketones with 2-aza-1,4-dienes. researchgate.net

Table 2: Examples of Copper-Catalyzed Reactions with Diazo Compounds

| Diazo Substrate | Catalyst System | Reactant | Product Type | Ref. |

| Ethyl diazoacetate | CuSO₄ | β-methoxy-α,β-unsaturated ketones | Furans | nih.gov |

| Diazoacetates | Cu/bpy* | α,β-unsaturated ketones | 2,3-Dihydrofurans | nih.gov |

| Diazo esters | Copper salt | Propargyl amines | 2,5-Dihydropyrroles | rsc.org |

Palladium catalysts offer another avenue for the transformation of diazo compounds. nih.govresearchgate.net Palladium-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis. researchgate.net A notable application is the oxidative cross-coupling of vinyl boronic acids with cyclic α-diazocarbonyl compounds to form 1,3-dienes. nih.govorganic-chemistry.org This reaction proceeds through the migratory insertion of a palladium carbene intermediate. nih.govorganic-chemistry.org The reaction conditions are generally mild, and the process is compatible with a range of substrates. organic-chemistry.org

The versatility of palladium catalysis extends to the synthesis of various heterocyclic and carbocyclic frameworks. researchgate.net For instance, palladium complexes have been used to catalyze Mizoroki-Heck C-C coupling reactions. researchgate.net

Table 3: Palladium-Catalyzed Reactions Involving Diazo Compounds

| Diazo Substrate | Catalyst System | Reactant | Product Type | Ref. |

| Cyclic α-diazocarbonyl compounds | Palladium catalyst | Vinyl boronic acids | 1,3-Dienes | nih.govorganic-chemistry.org |

| Not specified | Palladium complexes | Styrene (B11656), Iodobenzene, Bromobenzaldehydes | 4-Styrylbenzaldehyde | researchgate.net |

Organocatalysis in Alpha-Diazo Ketone Transformations

Organocatalysis has emerged as a powerful strategy in asymmetric synthesis, providing a metal-free alternative to traditional transition metal catalysis. In the context of α-diazo ketones, organocatalysts can activate substrates through various non-covalent interactions, such as hydrogen bonding. Bifunctional organocatalysts, like those derived from Cinchona alkaloids bearing a thiourea (B124793) or squaramide moiety, have proven effective in promoting asymmetric reactions. beilstein-journals.orgbeilstein-journals.org

For example, the Michael addition of malonates to symmetric unsaturated 1,4-diketones has been successfully catalyzed by thiourea and squaramide derivatives of Cinchona alkaloids, affording products in high yields and enantioselectivities. beilstein-journals.org The catalyst activates the nucleophile through its basic tertiary amine and the electrophile via hydrogen bonding with the thiourea or squaramide group. beilstein-journals.org While direct applications to Ethanone, 2-diazo-1-(4-nitrophenyl)- are not extensively documented, the principles of organocatalytic activation of related α-nitroketones in Michael/acyl transfer reactions suggest potential applicability. beilstein-journals.org

Photoredox Catalysis and Visible Light-Promoted Reactions

Visible light-promoted reactions represent a mild and sustainable approach to chemical synthesis. rsc.orgnih.gov Photoredox catalysis, in particular, has gained significant attention for its ability to generate reactive radical intermediates under gentle conditions. sioc-journal.cn Diazo compounds can serve as precursors to both carbenes and radicals under photochemical or photocatalytic conditions. nih.gov

The use of a redox-active photocatalyst can open up a plethora of radical reactions that are inaccessible through classical carbene chemistry. nih.gov In many of these processes, the diazo compound can act as a radical source or a radical acceptor. nih.gov For instance, the photolysis of α-diazo arylketones can lead to a Wolff rearrangement to form a ketene (B1206846) intermediate, which can be trapped by nucleophiles. rsc.orgnih.gov Time-resolved infrared spectroscopy has been used to confirm the formation of ketene intermediates in such reactions. rsc.orgnih.gov

Recent advances have also focused on asymmetric photoredox catalysis, although achieving high enantioselectivity remains a challenge due to the high energy of the radical intermediates. nih.gov One promising strategy involves the use of enantiopure counteranions to control the stereochemical outcome of reactions proceeding through radical cations. nih.gov

Photophysical and Photochemical Behavior

Light-Induced Decomposition and Nitrogen Extrusion

The primary photochemical reaction of Ethanone, 2-diazo-1-(4-nitrophenyl)- upon UV irradiation is its decomposition through the loss of a nitrogen molecule (N₂). This process is a key step in the renowned Wolff rearrangement. smolecule.comnih.gov The reaction is initiated by the absorption of a photon, which promotes the molecule to an electronically excited state, leading to the cleavage of the carbon-nitrogen bond and the release of stable dinitrogen gas.

This decomposition can proceed through a concerted mechanism where the loss of nitrogen occurs simultaneously with the migration of the aryl group (Wolff rearrangement) to form a ketene (B1206846) intermediate. smolecule.com The presence of the electron-withdrawing nitro group on the phenyl ring influences the stability of the diazo compound and the transition state of the rearrangement. smolecule.com For α-diazoketones in general, this photochemical activation is a cornerstone reaction for generating ketenes, which are versatile synthons in organic chemistry. smolecule.comnih.gov While thermal activation can also induce this transformation, photochemical methods offer the advantage of proceeding under mild conditions. smolecule.com

The general pathway for the photochemical Wolff rearrangement is depicted below:

Step 1: Photoexcitation

Ethanone, 2-diazo-1-(4-nitrophenyl)- absorbs UV light, promoting it to an excited singlet state.

Step 2: Nitrogen Extrusion

The excited molecule undergoes nitrogen extrusion to form an α-ketocarbene or proceeds directly to the ketene.

Step 3: Wolff Rearrangement

A 1,2-rearrangement occurs, where the 4-nitrophenyl group migrates to the carbene carbon, yielding 1-(4-nitrophenyl)ethenone.

This ketene intermediate is highly reactive and can be trapped by various nucleophiles present in the reaction medium, such as water or alcohols, to yield carboxylic acids or esters, respectively. smolecule.com

Excited State Dynamics and Characterization of Transient Intermediates

The photochemical decomposition of α-diazoketones like Ethanone, 2-diazo-1-(4-nitrophenyl)- involves a series of rapid events proceeding through short-lived excited states and transient intermediates. The initial absorption of light populates an excited singlet state (S₁). From this state, the molecule can undergo nitrogen extrusion directly or after intersystem crossing (ISC) to a triplet state (T₁). nih.gov

For the closely related compound, 2-diazo-1-(4-hydroxyphenyl)ethanone, sensitization and quenching studies have been employed to probe the excited states involved. nih.govscispace.com These experiments revealed that the photoreaction can be quenched by oxygen, a known triplet quencher, indicating the involvement of a triplet state in the reaction mechanism. nih.govnih.gov The lifetime of the triplet state for the 4-hydroxy analog in aqueous acetonitrile (B52724) was determined to be 31 nanoseconds. nih.gov It is plausible that Ethanone, 2-diazo-1-(4-nitrophenyl)- follows a similar pathway involving both singlet and triplet excited states.

The primary transient intermediate formed following nitrogen extrusion is the corresponding ketene. The characterization of these fleeting species is crucial for understanding the reaction mechanism. Time-resolved infrared (TRIR) spectroscopy has proven to be a powerful technique for the direct observation of ketene intermediates in the photolysis of α-diazoketones. nih.govnih.gov For 2-diazo-1-(4-hydroxyphenyl)ethanone, TRIR studies have clearly demonstrated the formation of a ketene, identified by its characteristic strong absorption band in the infrared spectrum. nih.gov

Table 1: Excited State and Intermediate Data for Analogous α-Diazoacetophenones

| Compound | Excited State Property | Value | Technique | Source |

|---|---|---|---|---|

| 2-diazo-1-(4-hydroxyphenyl)ethanone | Triplet Lifetime (τ) | 31 ns (in aq. acetonitrile) | Stern-Volmer Quenching | nih.gov |

| 2-diazo-1-(4-hydroxyphenyl)ethanone | Intermediate | Ketene | Time-Resolved Infrared (TRIR) Spectroscopy | nih.govnih.gov |

Influence of Solvent and Substituents on Photoreactivity and Quantum Yields

The efficiency and outcome of the photochemical reactions of Ethanone, 2-diazo-1-(4-nitrophenyl)- are significantly influenced by the surrounding solvent and the nature of substituents on the aromatic ring.

The solvent can affect the dynamics of the excited states and the stability of transient intermediates. Studies on other nitro-aromatic compounds, such as (E,E,E)-1,6-bis(4-nitrophenyl)hexa-1,3,5-triene, have shown that increasing solvent polarity can lead to large shifts in fluorescence and transient absorption spectra, indicating a strong interaction between the solvent and a charge-transfer excited state. rsc.org For α-diazoketones, polar and nucleophilic solvents can trap the resulting ketene intermediate, influencing the final product distribution. smolecule.com For instance, photolysis in the presence of water or alcohols leads to the formation of carboxylic acids or esters.

Substituents on the phenyl ring play a critical role in modulating the photoreactivity and the quantum yield of the decomposition process. The quantum yield (Φ) is a measure of the efficiency of a photochemical reaction, representing the fraction of absorbed photons that lead to a specific outcome. For a series of substituted 2-diazo-1-(4-hydroxyphenyl)ethanones, the quantum yields for the disappearance of the starting material were found to be in the range of 0.19 to 0.25 when photolyzed at 300 nm in aqueous acetonitrile. nih.govnih.gov This demonstrates that substituents can fine-tune the efficiency of the photo-Wolff rearrangement. The strong electron-withdrawing nature of the nitro group in Ethanone, 2-diazo-1-(4-nitrophenyl)- is expected to significantly impact its absorption spectrum and photoreactivity compared to hydroxy- or methoxy-substituted analogs. smolecule.comscispace.com

Table 2: Disappearance Quantum Yields for Substituted α-Diazoacetophenones in Aqueous Acetonitrile (1:1)

| Compound | Disappearance Quantum Yield (Φ) | Source |

|---|---|---|

| 2-diazo-1-(4-hydroxyphenyl)ethanone | 0.19 - 0.25 | nih.govnih.gov |

| Substituted 2-diazo-1-(4-hydroxyphenyl)ethanones (general) | Comparable to the parent 4-hydroxy compound | scispace.comnih.gov |

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) for Mechanistic Elucidation and Electronic Structure

Density Functional Theory (DFT) has become a cornerstone in computational chemistry for studying the electronic properties and reaction pathways of organic molecules. researchgate.net For compounds like Ethanone, 2-diazo-1-(4-nitrophenyl)-, DFT calculations can provide a detailed picture of its molecular orbitals, charge distribution, and the energetic landscape of its chemical transformations.

DFT studies on related aromatic diazoketones have been instrumental in understanding the mechanism of fundamental reactions such as the Wolff rearrangement. researchgate.net These calculations help to distinguish between concerted and stepwise pathways by locating and characterizing the transition states and intermediates involved. researchgate.net The electron-withdrawing nature of the para-nitro group in Ethanone, 2-diazo-1-(4-nitrophenyl)- significantly influences its electronic structure. This substituent is expected to lower the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which can be quantified by DFT calculations. For instance, the vertical ionization energy, a measure of the energy required to remove an electron, has been experimentally determined to be 9.41 ± 0.05 eV, providing a benchmark for computational models. smolecule.comnist.gov

A key aspect elucidated by DFT is the planarity and geometry of the molecule. The dihedral angles between the phenyl ring and the functional groups (carbonyl and diazo) determine the extent of electronic conjugation, which in turn affects the molecule's stability and reactivity. For a related compound, 2-azido-1-(4-nitrophenyl)ethanone, the benzene (B151609) ring is tilted with respect to the ketone and nitro groups, influencing its intermolecular interactions. nih.gov Similar geometric considerations for Ethanone, 2-diazo-1-(4-nitrophenyl)- would be crucial for understanding its chemical behavior.

Table 1: Representative DFT-Calculated Electronic Properties of Substituted Acetophenones

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

| Acetophenone (B1666503) | -6.5 | -1.2 | 5.3 |

| 4-Nitroacetophenone | -7.8 | -2.5 | 5.3 |

| Ethanone, 2-diazo-1-(4-nitrophenyl)- (Estimated) | -8.1 | -3.0 | 5.1 |

Note: The values for Acetophenone and 4-Nitroacetophenone are representative from the literature. The values for Ethanone, 2-diazo-1-(4-nitrophenyl)- are estimated based on substituent effects and are for illustrative purposes.

Computational Modeling of Reaction Intermediates (e.g., Carbenes, Ketenes)

The chemistry of α-diazoketones is dominated by the formation of highly reactive intermediates upon thermal, photochemical, or metal-catalyzed decomposition. organic-chemistry.org The primary reaction is the Wolff rearrangement, which proceeds through the loss of dinitrogen to form a ketene (B1206846) intermediate. researchgate.netwikipedia.org Computational modeling is essential for studying these transient species.

Upon nitrogen extrusion, Ethanone, 2-diazo-1-(4-nitrophenyl)- is expected to form a 4-nitrophenyl(carbonyl)carbene. DFT calculations can model the geometry and electronic state (singlet or triplet) of this carbene. The subsequent 1,2-migration of the 4-nitrophenyl group leads to the formation of 2-(4-nitrophenyl)ethenone, a ketene. The energy barrier for this rearrangement can be calculated, providing insight into the reaction kinetics. researchgate.net

The mechanism of the Wolff rearrangement has been a subject of considerable debate, with evidence for both concerted and stepwise pathways. organic-chemistry.orgwikipedia.org In a concerted process, the loss of nitrogen and the aryl migration occur simultaneously. In a stepwise mechanism, the carbene is a distinct intermediate. organic-chemistry.org Computational studies on analogous systems have shown that the nature of the migrating group and the reaction conditions can influence the operative mechanism. researchgate.net The presence of the electron-withdrawing nitro group in the migrating phenyl ring of Ethanone, 2-diazo-1-(4-nitrophenyl)- is expected to influence the migratory aptitude and potentially favor a particular pathway.

Time-resolved infrared (TRIR) spectroscopy, often coupled with computational simulations, has been used to detect ketene intermediates in the photolysis of related α-diazo-p-hydroxyacetophenones, confirming their role in the reaction pathway.

Conformational Analysis and Molecular Mechanics (MM2)

The three-dimensional structure and conformational preferences of a molecule are critical to its reactivity. Conformational analysis of Ethanone, 2-diazo-1-(4-nitrophenyl)- involves determining the preferred orientation of the diazoacetyl group relative to the 4-nitrophenyl ring. The key dihedral angle is that which describes the rotation around the single bond connecting the carbonyl carbon and the aromatic ring.

Molecular Mechanics, particularly the MM2 force field, is a computational method well-suited for exploring the potential energy surface of a molecule as a function of its geometry. smolecule.comnih.gov While specific MM2 studies on Ethanone, 2-diazo-1-(4-nitrophenyl)- are not prominent in the literature, the principles of such an analysis are clear. An MM2 calculation would involve systematically rotating the key dihedral angles and calculating the steric energy at each point. This would reveal the lowest energy conformations (global and local minima) and the energy barriers to rotation between them.

For α-diazoketones, there is an equilibrium between the s-cis and s-trans conformers, where the diazo group is oriented cis or trans to the carbonyl oxygen, respectively. wikipedia.org The relative energies of these conformers and the barrier to their interconversion can be determined computationally. This conformational equilibrium can be a determining factor in the mechanism of subsequent reactions like the Wolff rearrangement. acs.org

Structure-Reactivity Relationships from a Computational Perspective

Computational chemistry provides a quantitative framework for understanding structure-reactivity relationships. By systematically modifying the structure of a molecule in silico and calculating its properties, one can discern trends that govern its reactivity. For Ethanone, 2-diazo-1-(4-nitrophenyl)-, the key structural features influencing its reactivity are the diazo, carbonyl, and nitro functional groups.

The electron-withdrawing nitro group has a profound effect on the reactivity of the diazo group. Computationally, this can be observed through its influence on the charge distribution and orbital energies. The increased electrophilicity of the diazo carbon, as a result of the nitro group's influence, can be quantified using population analysis methods within DFT. This enhanced electrophilicity promotes reactions such as cyclopropanation with electron-rich alkenes.

Furthermore, computational studies can correlate the migratory aptitude of the aryl group in the Wolff rearrangement with the electronic properties of its substituents. By comparing the calculated activation barriers for the rearrangement of a series of para-substituted α-diazoacetophenones, a quantitative structure-reactivity relationship (QSRR) can be established. This would likely show that electron-withdrawing groups like the nitro group facilitate the rearrangement.

Table 2: Calculated Activation Energies for the Wolff Rearrangement of para-Substituted Diazoacetophenones (Illustrative)

| Substituent (X) in p-X-C₆H₄-CO-CHN₂ | Activation Energy (kcal/mol) |

| -OCH₃ | 25 |

| -H | 22 |

| -NO₂ | 19 |

Note: These are illustrative values based on general chemical principles to demonstrate the expected trend. Actual values would require specific DFT calculations.

Prediction of Reaction Outcomes and Selectivity through Computational Methods

A major goal of computational chemistry is to predict the outcome and selectivity of chemical reactions before they are carried out in the laboratory. For a versatile reagent like Ethanone, 2-diazo-1-(4-nitrophenyl)-, which can undergo various transformations, this predictive power is particularly valuable.

For example, in reactions with unsymmetrical alkenes, the resulting cyclopropane (B1198618) can exist as different stereoisomers. Computational methods can be used to model the transition states leading to these different isomers. The relative energies of these transition states can then be used to predict the diastereoselectivity or enantioselectivity of the reaction.

Similarly, in the presence of various nucleophiles, the ketene intermediate formed from the Wolff rearrangement can be trapped to form different products. By calculating the reaction barriers for the addition of different nucleophiles (e.g., water, alcohols, amines) to the ketene, it is possible to predict which product will be formed preferentially under a given set of conditions.

Computational methods can also be used to explore competing reaction pathways. For instance, besides the Wolff rearrangement, the carbene intermediate can undergo other reactions such as C-H insertion or ylide formation. By mapping out the potential energy surface for all plausible reaction pathways, computational chemistry can predict the major and minor products of a reaction and how the product distribution might be altered by changing the reaction conditions.

Advanced Spectroscopic Characterization and Mechanistic Probes

Time-Resolved Infrared (TRIR) Spectroscopy for Transient Intermediates

Time-resolved infrared (TRIR) spectroscopy is a powerful tool for detecting and characterizing short-lived intermediates in photochemical reactions. For α-diazo ketones, TRIR has been instrumental in providing direct evidence for the formation of ketene (B1206846) intermediates during the Wolff rearrangement. rsc.orgnih.govscispace.com

In studies of related α-diazo-p-hydroxyacetophenones, nanosecond TRIR experiments following laser photolysis (e.g., at 266 nm) have shown the appearance of a strong transient absorption band in the 2110-2118 cm⁻¹ region. nih.gov This band is characteristic of the cumulene stretching vibration (νC=C=O) of a ketene. nih.gov For instance, the photolysis of α-diazo-p-hydroxyacetophenone reveals a distinct ketene signal at 2110 cm⁻¹, which is in close agreement with values observed for α-diazo-p-methoxyacetophenone (2115 cm⁻¹) and α-diazoacetophenone (2118 cm⁻¹). nih.gov These observations provide compelling evidence that the photo-Wolff rearrangement proceeds through a ketene intermediate. rsc.orgnih.govscispace.com

The kinetics of the ketene decay and product formation can also be monitored by TRIR, offering further mechanistic details. For example, in the presence of a nucleophile like diethylamine (B46881) (DEA), the ketene signal is quenched, and new transient bands appear, corresponding to the formation of an enol or zwitterionic intermediate (around 1685 cm⁻¹) which subsequently collapses to the final amide product (observed growing in at 1640 cm⁻¹). scispace.com Such experiments unequivocally demonstrate the stepwise nature of the nucleophilic trapping of the ketene. scispace.com

Nuclear Magnetic Resonance (NMR) for Structural and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental for the structural elucidation of both the starting diazocarbonyl compounds and their reaction products. Both ¹H and ¹³C NMR provide a detailed map of the molecular framework.

For "Ethanone, 2-diazo-1-(4-nitrophenyl)-" and its analogues, the ¹H NMR spectrum typically shows characteristic signals for the aromatic protons, influenced by the electron-withdrawing nitro group, and a singlet for the diazo proton. For instance, in related compounds, the aromatic protons of the nitrophenyl group appear as doublets around δ 7.6-8.3 ppm. rsc.org The diazo proton signal is typically found further downfield.

¹³C NMR spectroscopy is equally informative. The carbonyl carbon of the ketone and the carbon of the diazo group exhibit characteristic chemical shifts. In a related compound, 2-nitro-1-(4-nitrophenyl)ethanol, the carbon bearing the nitro group appears around δ 80.12 ppm, while the aromatic carbons are observed between δ 124.03 and 147.9 ppm. rsc.org

NMR is also crucial for analyzing the products of reactions, such as the Wolff rearrangement. The formation of a phenylacetic acid derivative from an α-diazo arylketone can be confirmed by the appearance of new signals corresponding to the rearranged carbon skeleton. scispace.com For example, the conversion of a diazo ketone to a 4-hydroxyphenylacetic acid was monitored by the disappearance of the diazo compound's ¹H NMR signal at 6.23 ppm and the appearance of the product's signal at 3.49 ppm. scispace.com

Table 1: Representative NMR Data for Related Nitro-substituted Phenyl Compounds

| Compound | Nucleus | Chemical Shift (δ, ppm) |

|---|---|---|

| (S)-(+)-2-nitro-1-(4-nitrophenyl)ethanol | ¹H | 8.25 (d, 2H), 7.63 (d, 2H), 5.62-5.52 (m, 1H), 4.61-4.54 (m, 2H), 3.25 (br s, 1H) |

| ¹³C | 70.04, 80.12, 124.03, 127.01, 145.9, 147.9 |

Mass Spectrometry (HRMS, EI-MS) for Mechanistic Evidence

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight of "Ethanone, 2-diazo-1-(4-nitrophenyl)-" and its reaction products, providing direct evidence for proposed molecular formulas. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming elemental compositions with high accuracy.

The molecular formula of "Ethanone, 2-diazo-1-(4-nitrophenyl)-" is C₈H₅N₃O₃, corresponding to a molecular weight of 191.1436 g/mol . nist.govnist.gov Electron ionization mass spectrometry (EI-MS) of diazocarbonyl compounds often shows fragmentation patterns that can offer structural information.

In mechanistic studies, MS can be used to identify reaction products and intermediates. For instance, in the Wolff rearrangement, the formation of the rearranged carboxylic acid or ester can be confirmed by its molecular ion peak in the mass spectrum. scielo.org.mx Mechanistic proposals, such as the involvement of a ketene intermediate followed by reaction with a nucleophile, are supported by the detection of the final trapped product with the expected molecular weight. scielo.org.mx In some cases, even transient intermediates can be trapped and analyzed by MS techniques like atmospheric pressure chemical ionization (APCI). nih.gov

X-ray Crystallography for Molecular Geometry and Intermolecular Interactions

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for "Ethanone, 2-diazo-1-(4-nitrophenyl)-" itself was not found in the search results, data for closely related compounds offer significant insights into the expected geometry.

For example, the crystal structure of 2-azido-1-(4-nitrophenyl)ethanone, a related compound, reveals that the ketone and nitro groups are tilted with respect to the benzene (B151609) ring. nih.gov In this structure, the benzene ring forms dihedral angles of 18.92 (6)° with the ketone group plane and 24.11 (15)° with the nitro group plane. nih.gov The crystal packing is stabilized by intermolecular C—H···N hydrogen bonds and π–π stacking interactions. nih.gov

In another related structure, 2-[(2Z)-azepan-2-ylidene]-1-(4-nitrophenyl)ethanone, an intramolecular N—H···O hydrogen bond is observed, and molecules associate through intermolecular hydrogen bonds. nih.govresearchgate.net These types of interactions are crucial for understanding the solid-state reactivity and properties of these compounds. The conformation of the diazocarbonyl group (s-cis vs. s-trans) is a key factor in determining the mechanism of the Wolff rearrangement, and X-ray crystallography can directly determine this conformation in the crystalline state. acs.orgwikipedia.orgnih.gov

Table 2: Crystallographic Data for a Related Compound: 2-azido-1-(4-nitrophenyl)ethanone nih.gov

| Parameter | Value |

|---|---|

| Formula | C₈H₆N₄O₃ |

| Molecular Weight | 206.17 |

| Crystal System | Orthorhombic |

| Space Group | Pca2₁ |

| a (Å) | 7.6307 (5) |

| b (Å) | 9.5168 (6) |

| c (Å) | 12.4097 (8) |

| V (ų) | 901.19 (10) |

UV-Visible Spectroscopy for Electronic Transitions and Acid-Base Equilibria Investigations

UV-Visible spectroscopy probes the electronic transitions within a molecule and is sensitive to changes in conjugation and the electronic environment. "Ethanone, 2-diazo-1-(4-nitrophenyl)-" is expected to have characteristic absorptions in the UV-Vis region due to the presence of the nitrophenyl chromophore and the diazocarbonyl group.

The UV-Vis spectrum of the 4-nitrophenyl group typically shows a strong absorption band corresponding to a π→π* transition. For example, 4-nitrophenol, a related chromophore, exhibits a strong absorption that is sensitive to pH, reflecting the equilibrium between the protonated and deprotonated forms. researchgate.net This sensitivity can be exploited to study acid-base equilibria.

For diazocarbonyl compounds, the diazo group also contributes to the electronic spectrum. The photolysis of these compounds, often initiated by absorption of UV light, leads to the extrusion of nitrogen and the formation of a carbene, which then undergoes rearrangement. wikipedia.org UV-Vis spectroscopy can be used to monitor the disappearance of the starting material and the appearance of products during such photochemical reactions. The weak n→π* transition of the carbonyl group may also be observable.

Studies on related compounds have utilized UV-Vis spectroscopy to follow reaction kinetics. For instance, the reaction of 4-nitrophenyl acetate (B1210297) can be monitored by observing the changes in the UV-visible absorption spectra over time. researchgate.net

Synthesis of Carboxylic Acid Derivatives (Esters, Amides) via Wolff Rearrangement

The Wolff rearrangement is a cornerstone reaction of α-diazocarbonyl compounds, providing a powerful method for carbon chain homologation and the synthesis of carboxylic acid derivatives. wikipedia.orgorganic-chemistry.org This rearrangement involves the conversion of an α-diazoketone into a ketene through the extrusion of dinitrogen, followed by a 1,2-rearrangement. acemap.info The ketene intermediate is highly electrophilic and is not typically isolated; instead, it is trapped in situ by various nucleophiles. organic-chemistry.org

When Ethanone, 2-diazo-1-(4-nitrophenyl)- undergoes the Wolff rearrangement, it forms 4-nitrophenylketene. This transformation can be induced under thermal, photochemical, or metal-catalyzed (commonly Ag₂O or other Ag(I) salts) conditions. wikipedia.orgnih.gov In the presence of nucleophilic solvents or reagents, the ketene is readily captured to yield stable carboxylic acid derivatives.

Ester Formation: When the rearrangement is conducted in the presence of an alcohol (e.g., methanol (B129727), ethanol), the alcohol acts as a nucleophile, attacking the ketene to produce the corresponding ester of 4-nitrophenylacetic acid. Photochemical activation in methanol, for instance, yields methyl esters. smolecule.com

Amide Formation: Similarly, conducting the reaction in the presence of ammonia (B1221849) or a primary or secondary amine leads to the formation of the corresponding amide or substituted amide of 4-nitrophenylacetic acid. wikipedia.orgchemrxiv.org

The mechanism can proceed through a concerted pathway, where nitrogen loss and the 1,2-aryl shift occur simultaneously, or via a stepwise mechanism involving an intermediate α-ketocarbene. organic-chemistry.orgresearchgate.net The choice of reaction conditions can influence the operative pathway. organic-chemistry.org The electron-withdrawing nature of the nitro group on the migrating phenyl ring can stabilize the transition state, potentially accelerating the rearrangement kinetics. smolecule.com

| Activation Method | Nucleophile | Product Type | Key Features |

|---|---|---|---|

| Photolysis (hν) | Alcohols (ROH) | Ester | Reaction proceeds via a ketene intermediate; stereochemistry of the migrating group is retained. wikipedia.orgsmolecule.com |

| Thermolysis (Δ) | Amines (RNH₂) | Amide | Often requires higher temperatures; competes with other thermal decomposition pathways. organic-chemistry.org |

| Silver(I) Catalysis (Ag₂O) | Water (H₂O) | Carboxylic Acid | Catalyst facilitates diazo decomposition at lower temperatures. wikipedia.org |

| Visible Light/Phosphoric Acid | Anilines | Chiral Amide | Enantioselective protonation of an aminoenol intermediate enables asymmetric synthesis. chemrxiv.org |

Construction of Complex Heterocyclic Systems

The reactive intermediates generated from Ethanone, 2-diazo-1-(4-nitrophenyl)- are pivotal in the construction of various heterocyclic rings, which are core structures in many pharmaceuticals and biologically active compounds.

Triazoles and Pyrazoles

Diazo compounds are well-established 1,3-dipoles and are frequently employed in [3+2] cycloaddition reactions to synthesize five-membered heterocycles. nih.gov

Pyrazoles: The reaction of Ethanone, 2-diazo-1-(4-nitrophenyl)- with alkynes serves as a direct route to substituted pyrazoles. organic-chemistry.orgmdpi.com This 1,3-dipolar cycloaddition is a highly efficient and atom-economical method for constructing the pyrazole core. nih.gov The reaction can be promoted thermally or with a metal catalyst.

Triazoles: While the Huisgen cycloaddition of azides and alkynes is the most common route to 1,2,3-triazoles, diazo compounds can also be used as precursors. nih.govnih.gov For instance, reactions with nitriles can lead to the formation of triazole rings, although this is a less common application compared to pyrazole synthesis from alkynes. frontiersin.org

Azetidinones and Beta-Lactams

The β-lactam (azetidin-2-one) ring is a critical pharmacophore, most notably found in penicillin and related antibiotics. nih.govorganicreactions.org Ethanone, 2-diazo-1-(4-nitrophenyl)- serves as a valuable precursor for β-lactam synthesis, primarily through the Staudinger cycloaddition. wikipedia.org

In this synthetic strategy, the diazo compound first undergoes a Wolff rearrangement to generate the highly reactive 4-nitrophenylketene in situ. This ketene then participates in a [2+2] cycloaddition reaction with an imine. wikipedia.orgorganicreactions.org This reaction is a powerful tool for creating the four-membered azetidinone ring. An equimolar reaction between 2-diazo-1,2-diarylethanones and imines has been shown to produce 1-substituted-3,3-diaryl-4-aryl/heteroaryl-2-azetidinones in excellent yields. nih.gov The stereochemical outcome of the cycloaddition can often be controlled, leading to specific diastereomers of the β-lactam product. organicreactions.org Furthermore, thermal microwave-assisted Wolff rearrangement of related diazo compounds in the presence of nucleophiles provides efficient access to 2-oxoazetidine-3-carboxylic acid derivatives. nih.gov

| Reaction Type | Reactants | Key Intermediate | Product |

|---|---|---|---|

| Staudinger Synthesis | Ethanone, 2-diazo-1-(4-nitrophenyl)- + Imine | 4-Nitrophenylketene | β-Lactam (Azetidinone) wikipedia.org |

| Carbene Insertion | Ethanone, 2-diazo-1-(4-nitrophenyl)- | 4-Nitrophenylacetylcarbene | β-Lactam (via intramolecular C-H insertion in suitable substrates) jgtps.com |

| Microwave-Assisted Wolff Rearrangement | Related Diazotetramic Acids + Nucleophiles | β-Lactam Ketene | 2-Oxoazetidine-3-carboxylic acid derivatives nih.gov |

Furanones and Benzofuranones

The synthesis of furanones and their benzo-fused analogs can be achieved using α-diazoketones through metal-catalyzed cyclization pathways. While direct examples using Ethanone, 2-diazo-1-(4-nitrophenyl)- are specific, the general reactivity is well-documented for this class of compounds. For instance, rhodium(II)-catalyzed reactions are particularly effective. The carbene intermediate generated from the diazo compound can undergo various transformations:

Intramolecular C-H Insertion: In substrates containing an appropriately positioned C-H bond, the carbene can insert to form a five-membered furanone ring.

Reaction with Phenols: A metal-free, acid-catalyzed cascade reaction of phenols with α-aryl-α-diazoacetates can provide α-aryl benzofuranones in high yields, demonstrating a potential pathway for related diazoketones. organic-chemistry.org

Spirocyclic Compounds

The formation of spirocycles involves creating a new ring at a single atom that is already part of another ring. The reactive intermediates derived from Ethanone, 2-diazo-1-(4-nitrophenyl)- are well-suited for constructing such complex architectures. The synthesis of functionalized spiro-β-lactones and -lactams can be achieved through the controlled generation of singlet carbenes from diazo compounds. digitellinc.com A key strategy involves an intramolecular reaction where the generated carbene or ketene attacks a pre-existing ring within the same molecule. For example, the Wolff rearrangement of spirocyclic diazotetramic acids leads to the formation of spirocyclic β-lactams. nih.gov

Generation of Reactive Intermediates for In Situ Transformations

The synthetic utility of Ethanone, 2-diazo-1-(4-nitrophenyl)- is fundamentally derived from its capacity to serve as a clean and efficient source of two distinct reactive intermediates: carbenes and ketenes. researchgate.net The reaction pathway is highly dependent on the conditions employed (photochemical, thermal, or catalytic). organic-chemistry.orglibretexts.org

Carbene Generation: Upon photolysis or thermolysis, Ethanone, 2-diazo-1-(4-nitrophenyl)- can extrude a molecule of nitrogen (N₂) to form a highly reactive α-ketocarbene. libretexts.orgyoutube.com This carbene can exist as a singlet or triplet species, influencing its reactivity. digitellinc.com Triplet 4-nitrophenylcarbene, for instance, has been shown to add non-stereospecifically to alkenes. electronicsandbooks.com These carbenes are powerful intermediates for reactions such as cyclopropanation with olefins and C-H bond insertion. smolecule.com

Ketene Generation (Wolff Rearrangement): As previously discussed, the Wolff rearrangement provides a pathway to a ketene intermediate. wikipedia.orgresearchgate.net This is often a concerted process that avoids a discrete carbene intermediate, though a carbene-mediated pathway is also possible. organic-chemistry.org The resulting ketene is a potent electrophile for nucleophilic attack and a dienophile for [2+2] cycloadditions. wikipedia.orgorganic-chemistry.org

The competition between carbene formation and the concerted Wolff rearrangement is a critical aspect of α-diazoketone chemistry. The presence of the p-nitro group can influence this balance. Time-resolved infrared (TRIR) spectroscopy studies on the related 2-diazo-1-(4-hydroxyphenyl)ethanone clearly demonstrate the formation of a ketene intermediate, establishing the photo-Wolff rearrangement as the primary pathway in that system. nih.gov

| Intermediate | Generation Method | Key Characteristics | Typical In Situ Transformations |

|---|---|---|---|

| α-Ketocarbene | Photolysis, Thermolysis, Metal Catalysis (e.g., Rh, Cu) libretexts.org | Highly reactive, can be singlet or triplet. digitellinc.com | Cyclopropanation of alkenes, C-H/O-H insertion reactions. smolecule.com |

| Ketene | Wolff Rearrangement (Photolysis, Thermolysis, Ag(I) Catalysis) wikipedia.orgorganic-chemistry.org | Highly electrophilic, planar structure. | Nucleophilic attack (by H₂O, ROH, RNH₂) to form carboxylic acid derivatives, [2+2] cycloaddition with imines or alkenes. wikipedia.orgorganic-chemistry.org |

Synthetic Versatility of Ethanone, 2-diazo-1-(4-nitrophenyl)-: A Review of Methodological Advancements

A comprehensive examination of the synthetic applications of Ethanone, 2-diazo-1-(4-nitrophenyl)-, focusing on its burgeoning role in flow chemistry and the development of novel carbon-carbon and carbon-heteroatom bond-forming reactions.

The α-diazoketone, Ethanone, 2-diazo-1-(4-nitrophenyl)-, has emerged as a versatile and highly reactive intermediate in organic synthesis. Its utility stems from the ability to generate a reactive carbene or ketene intermediate upon thermal, photochemical, or catalytic activation. This reactivity has been harnessed in a variety of synthetic transformations, leading to the construction of complex molecular architectures. This article explores recent advancements in the application of this compound, with a specific focus on its integration into continuous flow processes and its role in the development of new carbon-carbon (C-C) and carbon-heteroatom (C-X) bond-forming methodologies.

Future Perspectives and Unexplored Research Avenues

Asymmetric Transformations and Stereoselective Synthesis

A significant frontier in the application of Ethanone, 2-diazo-1-(4-nitrophenyl)- is the development of asymmetric transformations to produce chiral molecules with high degrees of stereoselectivity. The generation of carbenes or ketenes from this diazo compound provides a powerful tool for creating stereocenters.

Future research will likely focus on:

Chiral Catalysis: The design and application of novel chiral catalysts (both metal-based and organocatalysts) are paramount. These catalysts can create a chiral environment around the reactive intermediate generated from the diazo compound, directing the approach of a substrate to favor the formation of one enantiomer over the other. For instance, UV-activated Wolff rearrangements of α-diazoketones have been shown to produce chiral α,α-disubstituted carboxylic esters with high enantiomeric ratios, such as 93:7 er smolecule.com.

Diastereodivergent Synthesis: By carefully modifying reaction conditions or the structure of the reacting partners, it is possible to selectively produce any one of the possible diastereomers of a product. Adjusting the steric and electronic properties of alkene substrates in cyclopropanation reactions, for example, can modulate the resulting stereochemistry of the cyclopropane (B1198618) ring smolecule.com.

1,6-Conjugate Additions: While reactions of α-diazo-β-ketosulfones with p-quinone methides have been shown to produce trisubstituted olefins via a deacylative 1,6-addition, exploring the stereoselective potential of such reactions with Ethanone, 2-diazo-1-(4-nitrophenyl)- remains a promising and underexplored area nih.gov.

Sustainable and Green Chemistry Approaches in Diazo Compound Chemistry

Aligning chemical synthesis with the principles of green chemistry is a critical goal. Research into sustainable methods for the synthesis and application of Ethanone, 2-diazo-1-(4-nitrophenyl)- is an emerging and vital field.

Key areas for future development include:

Solvent-Free and Alternative Solvent Systems: Microwave-assisted synthesis under solvent-free conditions presents a significant green advancement. This method can drastically reduce reaction times from hours to minutes and eliminate solvent waste smolecule.com. For example, a solvent-free protocol mixing 4-nitroacetophenone with a diazo transfer reagent on a solid alumina (B75360) support and irradiating with microwaves yielded 75% of the corresponding diazo compound in just 10 minutes smolecule.com. Furthermore, using water as a solvent has been shown to significantly improve the efficiency of cyclopropanation reactions with related diazo compounds, achieving yields up to 87% smolecule.com.

Solid-Phase Synthesis: Employing polymer-supported reagents simplifies purification, enhances scalability, and minimizes waste. In one approach, immobilizing sulfonyl azides on a resin facilitates the diazo transfer to an acetophenone (B1666503) precursor. The product is then easily isolated by filtration, which reduces the need for chromatographic purification smolecule.com.

Catalyst Recovery and Reuse: Developing catalytic systems where the catalyst can be easily recovered and reused for multiple reaction cycles is a cornerstone of green chemistry. This is particularly important for catalysts based on precious or toxic metals.

Development of Novel Catalytic Systems and Ligand Design

The reactivity of Ethanone, 2-diazo-1-(4-nitrophenyl)- is largely dictated by the catalyst employed. The development of new catalytic systems is crucial for unlocking novel reaction pathways and improving the efficiency and selectivity of existing ones.

Future research will likely target:

Earth-Abundant Metal Catalysts: While rhodium and other precious metals are highly effective, their cost and toxicity are significant drawbacks. A major area of research is the development of catalysts based on earth-abundant and less toxic metals like iron. Iron catalysts featuring N-ligands, such as porphyrins, have been a focus for promoting carbene transfer reactions like cyclopropanations and C-H functionalizations rsc.org.

Transition-Metal-Free Catalysis: An alternative to metal catalysts is the use of main-group elements or organocatalysts. For example, the borane (B79455) compound tris(pentafluorophenyl)borane (B72294) has been identified as a metal-free catalyst capable of facilitating carbene transfer reactions from diazo compounds researchgate.net.

Advanced Ligand Design: For metal-based catalysts, the ligand plays a critical role in tuning the catalyst's reactivity, stability, and selectivity. The rational design of new ligands, often aided by computational chemistry, can lead to catalysts with superior performance. This includes creating ligands that can induce high levels of asymmetry in reactions involving prochiral substrates.

Integration with Machine Learning and Artificial Intelligence in Reaction Design and Prediction

The intersection of computational chemistry and artificial intelligence (AI) is set to revolutionize how chemical reactions are discovered, understood, and optimized.

For diazo compounds like Ethanone, 2-diazo-1-(4-nitrophenyl)-, this integration offers several exciting prospects:

Predicting Reactivity and Stability: Machine learning (ML) models, combined with quantum mechanical methods like Density Functional Theory (DFT), are being used to predict the kinetics of nitrogen release from diazo compounds—the crucial first step in their transformation into carbenes researchgate.netnih.gov. These models have shown that properties like the partial charge on the carbene carbon and the terminal nitrogen atom are key predictors of the energy barrier for this process researchgate.netresearchgate.netnih.gov. This understanding can guide the molecular engineering of diazo reagents for specific applications researchgate.net.

Accelerating Discovery of Reaction Pathways: AI can accelerate the simulation of reaction dynamics. ML-accelerated photodynamics simulations, for instance, can help enumerate possible reaction pathways and predict the chemo- and stereoselectivity of photochemical reactions, which are often challenging to predict due to competing mechanisms digitellinc.com.